Lipophilicity Reduction Versus 7-Ethyl Analog: logP and logD Comparison
The target compound displays a calculated logP of 4.9958 and logD of 4.9434, compared with the 7-ethylquinazoline analog (2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one, ChemDiv Y020-1945) which exhibits a logP of 5.5808 and logD of 5.545 . This represents a reduction of 0.5850 logP units and 0.6016 logD units, placing the target compound closer to the generally accepted optimal oral drug-likeness range (logP 1–5) and reducing the risk of poor aqueous solubility and high non-specific binding commonly associated with excessively lipophilic screening compounds [1].
| Evidence Dimension | Calculated partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP = 4.9958; logD = 4.9434 |
| Comparator Or Baseline | 2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (ChemDiv Y020-1945): logP = 5.5808; logD = 5.545 |
| Quantified Difference | ΔlogP = –0.5850; ΔlogD = –0.6016 (target is less lipophilic) |
| Conditions | Calculated values from ChemDiv catalog using the same computational method for both compounds; consistent measurement framework enables direct comparison. |
Why This Matters
A logP difference of ~0.6 units is chemically meaningful: it predicts measurably lower non-specific protein binding, reduced phospholipidosis risk, and improved aqueous solubility in screening assays, making the target compound preferable for biochemical and cell-based screens where excessive lipophilicity causes false positives or solubility failures.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. doi:10.1038/nrd2445. View Source
